Thiophene-3-ol, 4,4'-hydrazobis[tetrahydro-, 1,1,1',1'-tetraoxide
Description
Thiophene-3-ol, 4,4'-hydrazobis[tetrahydro-, 1,1,1',1'-tetraoxide is a sulfur- and nitrogen-containing bis-heterocyclic compound characterized by two tetrahydrothiophene rings linked via a hydrazine (-NH-NH-) bridge.
Properties
CAS No. |
3446-97-7 |
|---|---|
Molecular Formula |
C8H16N2O6S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-1,1-dioxothiolan-3-yl)hydrazinyl]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H16N2O6S2/c11-7-3-17(13,14)1-5(7)9-10-6-2-18(15,16)4-8(6)12/h5-12H,1-4H2 |
InChI Key |
VMFLIANSPJLKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NNC2CS(=O)(=O)CC2O |
Origin of Product |
United States |
Preparation Methods
The synthesis of thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves several steps. One common method includes the condensation of thiophene derivatives with hydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include perbenzoic acid for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of thiophene 1,1-dioxides, while reduction can yield thiophene derivatives with altered functional groups .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In medicine, it may be explored for its therapeutic properties, although specific studies are still ongoing . Industrially, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mechanism of Action
The mechanism of action of thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves its interaction with molecular targets such as enzymes and receptors . The compound’s hydrazine linkage and hydroxyl groups play a crucial role in its binding affinity and reactivity. Pathways involved in its mechanism of action may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Taurolidine (4,4'-Methylenebis[tetrahydro-1,2,4-thiadiazine] 1,1,1',1'-tetraoxide)
- Structure : Six-membered thiadiazine rings linked by a methylene (-CH2-) group, with sulfone oxidation .
- Molecular Formula : C₇H₁₆N₄O₄S₂ (MW: 284.4 g/mol) .
- Applications : Clinically approved antimicrobial agent (e.g., Taurolin®) for preventing catheter-related infections and treating peritonitis. Acts via formaldehyde release and endotoxin neutralization .
- Solubility : ≥2.64 mg/mL in water; ≥52.8 mg/mL in DMSO .
- Key Difference : The methylene linkage and thiadiazine core distinguish Taurolidine from the hydrazine-linked thiophene derivative. This structural variation impacts bioavailability and target specificity .
Thiophene, 3,3'-thiobis[tetrahydro-, 1,1,1',1'-tetraoxide
- Structure : Two tetrahydrothiophene rings connected by a thioether (-S-) bridge, fully oxidized to sulfones .
- Applications: Limited data, but sulfone-thioether hybrids are explored in corrosion inhibition (e.g., phosphonate derivatives in cooling systems) .
Fluorinated Thiophene Derivative (C₁₅H₁₀O₄F₆S₂)
- Structure : Hexafluorocyclopentene-bis(methylthiophene) with sulfone groups .
- Molecular Formula : C₁₅H₁₀O₄F₆S₂ (MW: 444.36 g/mol) .
- Applications : Fluorinated sulfones are used in advanced materials (e.g., liquid crystals, polymers) due to thermal stability and hydrophobicity .
- Key Difference: Fluorination introduces electron-withdrawing effects, enhancing thermal stability but reducing water solubility compared to non-fluorinated analogs .
Thiophene-3-ol, Tetrahydro-, 1,1-Dioxide
- Structure : Single tetrahydrothiophene ring with a hydroxyl group and one sulfone .
- Molecular Formula : C₄H₈O₃S (MW: 136.18 g/mol) .
- Toxicity : LD₅₀ (mouse, intraperitoneal): 3500 mg/kg; induces metabolic disturbances .
- Key Difference : The absence of a bis-heterocyclic structure reduces molecular complexity and likely limits broad-spectrum bioactivity compared to the hydrazine-linked compound .
Data Tables
Table 1. Structural and Functional Comparison
| Compound | Core Structure | Linkage | Sulfone Groups | Key Applications |
|---|---|---|---|---|
| Target Compound | Thiophene | Hydrazine | 4 | Under investigation |
| Taurolidine | Thiadiazine | Methylene | 4 | Antimicrobial therapy |
| Thiophene, 3,3'-thiobis[...] | Thiophene | Thioether | 4 | Corrosion inhibition |
| Fluorinated Thiophene Derivative | Thiophene | Cyclopentene | 4 | Materials science |
Table 2. Physicochemical Properties
| Compound | Solubility (Water) | Molecular Weight (g/mol) | Toxicity (LD₅₀) |
|---|---|---|---|
| Target Compound | Not reported | ~300 (estimated) | Not available |
| Taurolidine | ≥2.64 mg/mL | 284.4 | Low (clinical use) |
| Thiophene-3-ol, Tetrahydro-, 1,1-Dioxide | Not reported | 136.18 | 3500 mg/kg (mouse) |
Research Findings and Implications
- Hydrazine Linkage : The -NH-NH- bridge in the target compound may confer unique chelating or redox properties, differentiating it from methylene-linked Taurolidine. This could enhance interactions with metal ions or biomolecules .
- Gaps in Data : Direct studies on the target compound are absent in the evidence, necessitating further research into synthesis, stability, and biological activity.
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